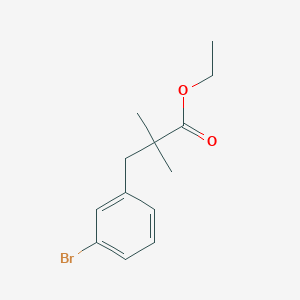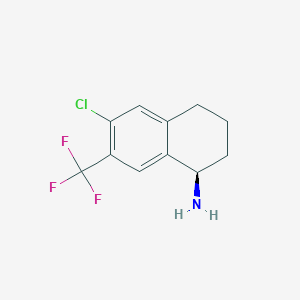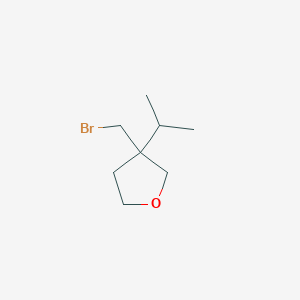![molecular formula C7H7NO2S B13151695 2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
2-Methyl-5-[(E)-2-nitroethenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitroethenyl group at the fifth position, making it a unique derivative of thiophene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation reaction of 2-methylthiophene with nitroethene under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product. For specific derivatives like this compound, additional steps such as nitration and alkylation may be required to introduce the nitro and methyl groups, respectively .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(E)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Reduction: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Substitution: Formation of various substituted thiophenes depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-Methyl-5-[(E)-2-nitroethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiophene: Lacks the nitroethenyl group, making it less reactive.
5-Nitrothiophene: Lacks the methyl group, affecting its chemical properties.
2,5-Dimethylthiophene: Contains two methyl groups, altering its reactivity and applications.
Uniqueness
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is unique due to the presence of both a methyl and a nitroethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7NO2S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-methyl-5-[(E)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |
Clave InChI |
IGZZBRRQXUHTKJ-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=C/[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(S1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)



![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)





![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
